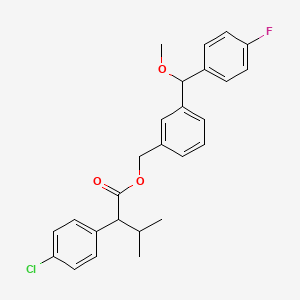
(3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate is a complex organic compound with the molecular formula C26H26ClFO3 This compound is characterized by its unique structure, which includes a fluorophenyl group, a chlorobenzeneacetate moiety, and a methoxymethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenylmethanol through a nucleophilic substitution reaction.
Methoxymethylation: The 4-fluorophenylmethanol is then reacted with formaldehyde and a base to form the methoxymethyl derivative.
Coupling Reaction: The methoxymethyl derivative is coupled with a chlorobenzeneacetate derivative under specific conditions, such as the presence of a catalyst and controlled temperature, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA Interaction: Interacting with DNA, potentially causing changes in gene expression.
相似化合物的比较
Similar Compounds
(3-((4-Fluorophenyl)methoxymethyl)phenyl)methyl 4-Chloro-alpha-(1-methylethyl)benzeneacetate: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
属性
CAS 编号 |
80499-01-0 |
|---|---|
分子式 |
C26H26ClFO3 |
分子量 |
440.9 g/mol |
IUPAC 名称 |
[3-[(4-fluorophenyl)-methoxymethyl]phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate |
InChI |
InChI=1S/C26H26ClFO3/c1-17(2)24(19-7-11-22(27)12-8-19)26(29)31-16-18-5-4-6-21(15-18)25(30-3)20-9-13-23(28)14-10-20/h4-15,17,24-25H,16H2,1-3H3 |
InChI 键 |
FJWZBJUBDIQMKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OCC2=CC(=CC=C2)C(C3=CC=C(C=C3)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


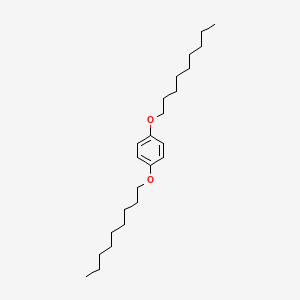
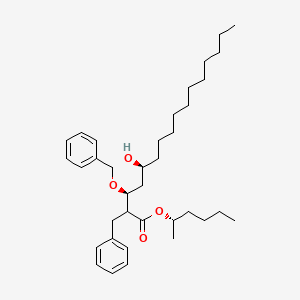
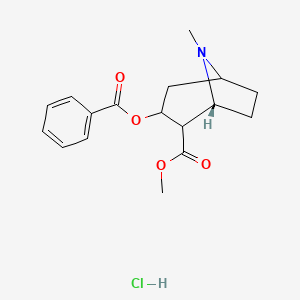
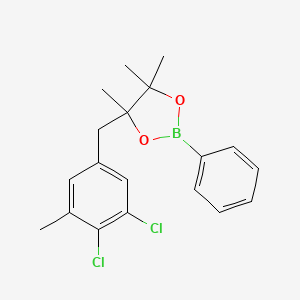
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)

![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)

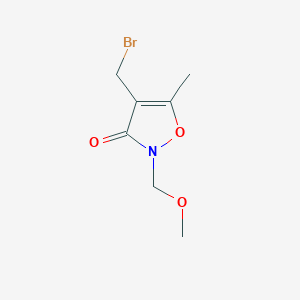
![n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
![[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid](/img/structure/B13404295.png)
![3-(16-Ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13404298.png)


